Modest HDAC6 Binding Affinity (Kd 5.4 μM) Positions the Compound as a Fragment Hit Rather than a Potent Inhibitor
N-{[4-(Carbamoylmethoxy)phenyl]methyl}-2-chloroacetamide binds to recombinant human HDAC6 with a dissociation constant (Kd) of 5.40 × 10³ nM (5.4 μM) as determined by a fluorogenic enzymatic assay using Boc-L-Lys(acetyl)-MCA as the substrate [1]. In contrast, the optimized HDAC6 inhibitor Tubastatin A exhibits a Ki of 7.60 nM in a comparable recombinant enzyme system [2]. The target compound is approximately 710-fold less potent, a characteristic that is not a weakness but a defined asset for fragment-based drug discovery (FBDD) campaigns, where low-affinity (high micromolar to millimolar) hits are preferred to ensure efficient ligand efficiency optimization.
| Evidence Dimension | Binding affinity (Kd/Ki) |
|---|---|
| Target Compound Data | Kd = 5.40 × 10³ nM (5.4 μM) |
| Comparator Or Baseline | Tubastatin A: Ki = 7.60 nM |
| Quantified Difference | Target compound is ~710× less potent (higher Kd) |
| Conditions | Recombinant human HDAC6, fluorogenic assay with Boc-L-Lys(acetyl)-MCA substrate |
Why This Matters
The low affinity makes this compound an ideal starting point for fragment elaboration, whereas potent HDAC6 inhibitors are unsuitable for FBDD due to their optimized, non-fragment-like properties.
- [1] BindingDB. BDBM50361259 (CHEMBL1934901). Affinity Data for HDAC6. Kd: 5.40E+3 nM. View Source
- [2] BindingDB. BDBM50380399 (CHEMBL2018302). Tubastatin A. Ki: 7.60 nM for HDAC6. View Source
